![molecular formula C22H12Cl2O6 B13397730 Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate CAS No. 116038-58-5](/img/structure/B13397730.png)
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate typically involves the reaction of 1,4-benzenedicarboxylic acid with 3-(chlorocarbonyl)phenyl derivatives. The process often employs thionyl chloride (SOCl2) as a reagent to facilitate the formation of the chlorocarbonyl groups . The reaction is carried out in an organic solvent such as benzene, under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The compound is then purified through crystallization or distillation processes to achieve the required purity levels for its applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with nucleophiles such as amines or phenols to form corresponding amides or esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phenols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include various amides, esters, and other derivatives that retain the core benzene-1,4-dicarboxylate structure .
Aplicaciones Científicas De Investigación
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced polymers and materials with specific properties.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral properties.
Industry: It is widely used in the production of high-performance plastics, epoxy resins, and polycarbonates.
Mecanismo De Acción
The mechanism of action of Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate involves its ability to react with nucleophiles, forming stable amide or ester linkages. This reactivity is primarily due to the presence of the chlorocarbonyl groups, which are highly electrophilic and readily undergo substitution reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components, leading to antimicrobial and antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
- Bis[2-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate
- Bis[4-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate
- Bis[3-(chlorocarbonyl)phenyl] benzene-1,3-dicarboxylate
Uniqueness
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and analogs. This unique structure makes it particularly suitable for applications in high-performance materials and advanced research .
Propiedades
Número CAS |
116038-58-5 |
|---|---|
Fórmula molecular |
C22H12Cl2O6 |
Peso molecular |
443.2 g/mol |
Nombre IUPAC |
bis(3-carbonochloridoylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12Cl2O6/c23-19(25)15-3-1-5-17(11-15)29-21(27)13-7-9-14(10-8-13)22(28)30-18-6-2-4-16(12-18)20(24)26/h1-12H |
Clave InChI |
UANHBWVCKUUOKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


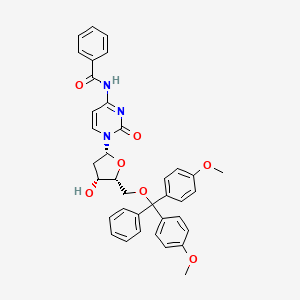

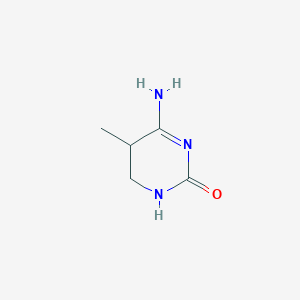
![5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13397666.png)
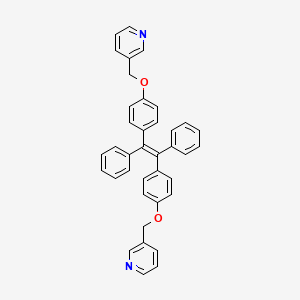
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397679.png)

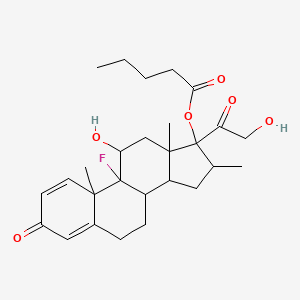
![Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate](/img/structure/B13397706.png)
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
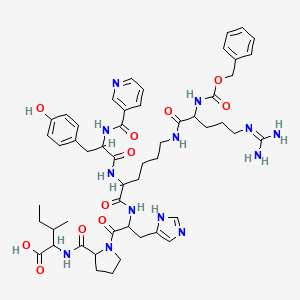
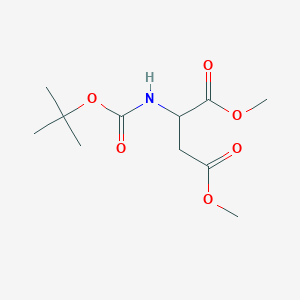
![10-(2,3-Dihydroxy-3-methylbutyl)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol](/img/structure/B13397727.png)

